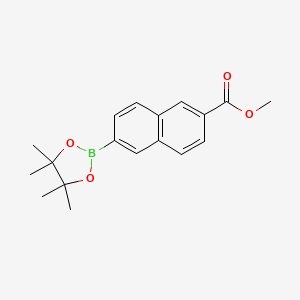

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate

Übersicht

Beschreibung

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a naphthalene moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate typically involves the reaction of 6-bromo-2-naphthoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures. The general reaction scheme is as follows:

Starting Materials: 6-bromo-2-naphthoic acid, bis(pinacolato)diboron, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate).

Reaction Conditions: The reaction mixture is heated to 80-100°C in a suitable solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.

Product Isolation: After the reaction is complete, the product is isolated by filtration, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide, sodium perborate).

Conditions: Reactions are typically carried out under inert atmospheres, at elevated temperatures, and in solvents such as toluene, DMF, or ethanol.

Major Products

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of boronic acids or alcohols.

Substitution: Formation of various ester derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate has the molecular formula and a molecular weight of approximately 312.2 g/mol. The compound features a naphthalene moiety with a boron-containing dioxaborolane group, which enhances its reactivity and utility in various chemical reactions.

Medicinal Chemistry Applications

The compound's boron-containing structure makes it an attractive candidate for drug development. Boron compounds are known for their ability to interact with biological systems and have been explored for their therapeutic potential.

Case Study: Anticancer Activity

Research has indicated that derivatives of boron compounds exhibit anticancer properties. For instance, studies have shown that this compound can be utilized in the synthesis of compounds that target cancer cells by inhibiting specific pathways involved in tumor growth .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.

Table: Cross-Coupling Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst in aqueous medium | 85 | |

| Sonogashira Reaction | CuI catalyst with alkyne | 75 | |

| Negishi Coupling | Zn catalyst with aryl halides | 80 |

These reactions highlight the compound's utility in generating new materials with tailored properties for various applications.

Materials Science

In materials science, this compound has been investigated for its potential use in developing advanced materials such as polymers and nanocomposites.

Case Study: Polymerization

The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Research indicates that polymers modified with boron-containing compounds exhibit improved resistance to thermal degradation and enhanced mechanical strength .

Wirkmechanismus

The mechanism of action of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to yield the coupled product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific cross-coupling reactions where the naphthalene ring system is desired in the final product.

Biologische Aktivität

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate is a boron-containing compound with potential applications in medicinal chemistry and material science. The unique structure of this compound suggests various biological activities that merit detailed exploration. This article reviews available literature on its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C18H21BO4

- Molecular Weight : 305.16 g/mol

The structural representation highlights the presence of a naphthoate moiety and a dioxaborolane group, which are significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several key areas of interest:

Anticancer Activity

Studies have indicated that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the modulation of cellular signaling pathways related to apoptosis and cell proliferation. For instance:

- Case Study : A study demonstrated that similar dioxaborolane derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Boron compounds are known for their antimicrobial activity. The presence of the dioxaborolane moiety may enhance this property by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Research Finding : In vitro assays revealed that derivatives of dioxaborolanes exhibited significant antibacterial activity against Gram-positive bacteria .

Neuroprotective Effects

Emerging evidence suggests that some boron compounds may have neuroprotective effects due to their ability to modulate neurotransmitter levels or protect against oxidative stress.

- Research Finding : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative damage in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boron compounds often act as enzyme inhibitors. The dioxaborolane group may interact with active sites of enzymes involved in critical metabolic pathways.

- Cell Signaling Modulation : The compound may influence signaling pathways such as MAPK or PI3K/Akt pathways that are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that boron compounds can scavenge ROS, thereby reducing oxidative stress in cells.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-9-8-12-10-14(16(20)21-5)7-6-13(12)11-15/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDOOEMXFXWHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682235 | |

| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736989-93-8 | |

| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.